Chemical Structure & Synthetic Utility of 2-Methyl-5-Iodobenzoyl Chloride
Chemical Structure & Synthetic Utility of 2-Methyl-5-Iodobenzoyl Chloride
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Bifunctional Scaffold
In the landscape of modern drug discovery, 2-methyl-5-iodobenzoyl chloride represents a high-value "bifunctional linker." Its utility stems from its ability to serve as a divergent node in convergent synthesis. The molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:
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The Acyl Chloride (C-1): A "hard" electrophile susceptible to rapid nucleophilic acyl substitution (amidation/esterification).
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The Aryl Iodide (C-5): A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
The presence of the ortho-methyl group (C-2) is not merely structural; it provides critical steric bulk that can lock conformation (atropisomerism) and improve metabolic stability by blocking the hydrolytic vulnerability of the adjacent amide bond.
Structural Specifications & Reactivity Profile
Chemical Identity[1][2][3]
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IUPAC Name: 2-methyl-5-iodobenzoyl chloride
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Molecular Formula: C₈H₆ClIO
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Molecular Weight: 280.49 g/mol
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Precursor Identity: Derived from 2-methyl-5-iodobenzoic acid (CAS: 54527-84-3).
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Physical State: Typically a low-melting yellow solid or viscous oil; highly moisture-sensitive.
Electronic & Steric Analysis
| Feature | Electronic Effect | Steric Effect | Synthetic Implication |
| -COCl (Pos 1) | Strong Electron Withdrawing Group (EWG). Activates ring for nucleophilic attack, though less than nitro-variants. | Planar carbonyl.[1] | Primary site of reaction. Must be engaged before Pd-coupling to avoid catalyst poisoning by the acid chloride. |
| -CH₃ (Pos 2) | Weak Electron Donating Group (EDG) via hyperconjugation. | High. Creates steric hindrance around the carbonyl. | Critical: Slows down hydrolysis relative to unhindered benzoyl chlorides. Induces rotamers in resulting amides. |
| -I (Pos 5) | Weak Inductive Withdrawal (-I), Weak Mesomeric Donation (+M). | Moderate. | Excellent leaving group for oxidative addition to Pd(0). Positioned meta to the carbonyl, minimizing electronic interference. |
Synthesis Protocol: Generation from Acid Precursor
Due to its hydrolytic instability, 2-methyl-5-iodobenzoyl chloride is rarely stored for long periods. It is best synthesized de novo or in situ from 2-methyl-5-iodobenzoic acid.
Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride
While Thionyl Chloride (
Validated Protocol (Oxalyl Chloride Method)
Objective: Convert 10.0 g of 2-methyl-5-iodobenzoic acid to the acid chloride.
Reagents:
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2-methyl-5-iodobenzoic acid (1.0 equiv)
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Oxalyl chloride (1.2 equiv)[2]
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DMF (Dimethylformamide) (Catalytic, 0.05 equiv)
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Dichloromethane (DCM) (Anhydrous, 10 volumes)
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
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Slurry Formation: Charge the RBF with 2-methyl-5-iodobenzoic acid (10.0 g) and anhydrous DCM (100 mL). The acid may not fully dissolve initially.
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Catalyst Addition: Add catalytic DMF (approx. 3-5 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate, essential for rapid conversion at room temperature.
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Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (
, , ) will be vigorous. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. The solution should become homogenous and turn clear/yellow.
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Quality Control (In-Process): Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (formed instantly). Disappearance of the Acid peak confirms conversion.
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Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride.
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Azeotrope: Add 20 mL of anhydrous toluene and re-evaporate to remove trace HCl.
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Result: The residue is the crude 2-methyl-5-iodobenzoyl chloride, ready for immediate coupling.
Mechanism of Synthesis (DMF Catalysis)
The following diagram illustrates the Vilsmeier-Haack pathway utilized in this protocol.
Caption: Catalytic cycle converting the benzoic acid to acid chloride via the Vilsmeier-Haack intermediate.
Synthetic Utility in Medicinal Chemistry[2][6][7][8][9]
This scaffold is particularly ubiquitous in the synthesis of Kinase Inhibitors and SGLT2 Inhibitors . The synthetic logic typically follows a "Head-to-Tail" construction.
Divergent Synthesis Strategy
The order of operations is critical.
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Path A (Standard): Amide formation first. The Iodine survives the mild basic conditions of acylation.
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Path B (Rare): Suzuki coupling first. This requires protecting the carboxylic acid (as an ester), coupling, hydrolyzing, and then forming the chloride. Therefore, using the pre-formed 2-methyl-5-iodobenzoyl chloride implies Path A is intended.
Application: Synthesis of Biaryl Amide Kinase Inhibitors
Reaction: Schotten-Baumann or Anhydrous Amidation.
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Substrate: 2-Methyl-5-iodobenzoyl chloride (Crude from Section 3.2).
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Nucleophile: Heterocyclic amine (e.g., aminopyridine, aniline derivative).
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Base: Diisopropylethylamine (DIPEA) or Pyridine.
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Solvent: DCM or THF.
Mechanism: The nucleophilic amine attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling chloride.[3] The ortho-methyl group prevents "flat" conjugation, forcing the amide bond out of plane with the phenyl ring. This non-planar conformation is often essential for fitting into the ATP-binding pocket of kinases (e.g., B-RAF, BCR-ABL).
Subsequent Functionalization (The Iodine Handle)
Once the amide is formed, the 5-iodo position serves as the handle for library generation.
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Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.
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Sonogashira: Coupling with terminal alkynes.
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Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the acid chloride and aryl iodide.
Handling, Safety, and Analytics
Safety Profile
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Hazards: Causes severe skin burns and eye damage (H314).[4][1][5][6] Reacts violently with water (EUH014).
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Lachrymator: As a benzoyl chloride derivative, it is a potent lachrymator. All operations must occur in a functioning fume hood.[7]
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Decomposes to the acid and HCl upon exposure to moist air.
Analytical Characterization Data (Reference)
When validating the synthesis of the intermediate:
| Technique | Expected Signal | Interpretation |
| FT-IR | ~1770 - 1785 cm⁻¹ | Sharp, strong Carbonyl (C=O) stretch. (Shifted higher than the acid's ~1680 cm⁻¹). |
| ¹H NMR | δ 2.45 (s, 3H) | Methyl group singlet. |
| ¹H NMR | δ 7.0 - 8.2 (m, 3H) | Aromatic protons. Look for the ortho-coupling doublet (H-3/H-4) and meta-coupling singlet (H-6). |
| LC-MS | [M+MeOH-Cl]⁺ | In methanol, converts to methyl ester. Mass observed will be Methyl Ester (MW 276). |
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11238696, 2-Methyl-5-iodobenzoic acid. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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Organic Syntheses. (2011). Preparation of Acid Chlorides using Oxalyl Chloride and DMF. Org. Synth. Coll. Vol. 10. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
